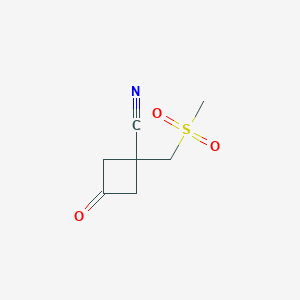

1-(methanesulfonylmethyl)-3-oxocyclobutane-1-carbonitrile

Description

1-(Methanesulfonylmethyl)-3-oxocyclobutane-1-carbonitrile is a cyclobutane-derived compound featuring a carbonitrile group at the 1-position, a ketone at the 3-position, and a methanesulfonylmethyl substituent. The methanesulfonylmethyl group is a strong electron-withdrawing substituent, which may influence its stability, solubility, and interactions in chemical or biological systems compared to other derivatives.

Properties

IUPAC Name |

1-(methylsulfonylmethyl)-3-oxocyclobutane-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-12(10,11)5-7(4-8)2-6(9)3-7/h2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIGZZOLFDAYHAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1(CC(=O)C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methanesulfonylmethyl)-3-oxocyclobutane-1-carbonitrile typically involves multiple steps. One common method starts with the cyclobutane ring formation, followed by the introduction of the nitrile group and the methanesulfonylmethyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

1-(Methanesulfonylmethyl)-3-oxocyclobutane-1-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the nitrile group or other parts of the molecule.

Substitution: The methanesulfonylmethyl group can be substituted with other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Organic Synthesis

1-(Methanesulfonylmethyl)-3-oxocyclobutane-1-carbonitrile is utilized as a key intermediate in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions, such as nucleophilic substitutions and cycloadditions, makes it an essential building block for creating diverse chemical entities.

Research has indicated that this compound exhibits notable biological activities, making it a candidate for pharmaceutical development:

- Enzyme Inhibition : Studies have shown that it can inhibit specific enzymes, which is crucial for developing drugs targeting metabolic pathways involved in diseases such as cancer.

- Cytotoxic Effects : In vitro assays demonstrate its potential cytotoxicity against cancer cell lines, indicating its role as a possible anticancer agent.

Table 1: Summary of Biological Activities

Medicinal Chemistry

The compound serves as a precursor in drug synthesis, particularly in developing novel therapeutics targeting various diseases. Its structural features allow for modifications that can enhance efficacy and selectivity toward biological targets.

Material Science

In industrial applications, 1-(methanesulfonylmethyl)-3-oxocyclobutane-1-carbonitrile is explored for its potential in developing new materials with specific properties, such as enhanced thermal stability or unique mechanical characteristics.

Case Study 1: Inhibition of Cyclin-dependent Kinase 9 (CDK9)

In a focused study on small molecule inhibitors for cancer treatment, 1-(methanesulfonylmethyl)-3-oxocyclobutane-1-carbonitrile was identified as a potent inhibitor of CDK9. This enzyme plays a critical role in transcriptional regulation and is often overactive in cancers. The compound demonstrated high selectivity for CDK9 over other kinases, making it a promising candidate for targeted cancer therapies.

Case Study 2: Cytotoxicity Against Triple-Negative Breast Cancer (TNBC)

In vitro assays revealed that this compound exhibited significant cytotoxic effects against TNBC cell lines. The ability to induce apoptosis was measured using fluorescently labeled antibodies targeting activated caspase-3, showcasing its potential as an anticancer agent.

Mechanism of Action

The mechanism by which 1-(methanesulfonylmethyl)-3-oxocyclobutane-1-carbonitrile exerts its effects involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the methanesulfonylmethyl group can act as a leaving group in substitution reactions. These interactions can modulate various biochemical pathways and processes.

Comparison with Similar Compounds

Key Observations:

Electronic Effects :

- Methanesulfonylmethyl Group : The sulfonyl group is strongly electron-withdrawing, which may increase the electrophilicity of the carbonitrile group, enhancing reactivity in nucleophilic substitutions or cycloadditions. This contrasts with electron-donating groups like methoxy (e.g., 1-(2-Methoxyphenyl)- analog), which could stabilize the cyclobutane ring .

- Halogen Substituents : Bromine and chlorine in analogues (e.g., 1-(4-Bromophenyl)- and 1-(2-Chloro-6-fluorophenyl)-) facilitate Suzuki-Miyaura couplings, a feature less likely in the sulfonylmethyl derivative .

Physicochemical Properties: The methanesulfonylmethyl group likely increases water solubility compared to purely aromatic substituents (e.g., fluoropyridinyl or bromophenyl groups). This could make it advantageous in drug design for improved bioavailability.

Synthetic Utility :

- The sulfonyl group may serve as a leaving group or directing group in further functionalization, unlike inert substituents like methoxy or halogens.

- Bromophenyl and chlorophenyl analogues are used in cross-coupling reactions, whereas the sulfonylmethyl derivative might be more suited for sulfonamide or sulfonate ester syntheses.

Biological Relevance: Fluorinated derivatives (e.g., 1-(3-Fluoropyridin-2-yl)-) are common in medicinal chemistry due to fluorine’s metabolic stability and binding affinity .

Biological Activity

1-(Methanesulfonylmethyl)-3-oxocyclobutane-1-carbonitrile (CAS Number: 2229256-12-4) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

The compound is characterized by its unique structure, which includes a methanesulfonylmethyl group and a carbonitrile functional group. The molecular formula is C6H9NO2S, and it has a molecular weight of approximately 175.21 g/mol. Understanding the chemical properties is crucial for exploring its biological interactions.

Antiviral Properties

Research indicates that compounds similar to 1-(methanesulfonylmethyl)-3-oxocyclobutane-1-carbonitrile exhibit antiviral activities. For example, related heterobicyclic compounds have shown effectiveness against viral infections by inhibiting viral replication mechanisms. The specific activity of this compound against various viruses remains to be fully elucidated but warrants further investigation due to its structural similarities to known antiviral agents .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of 1-(methanesulfonylmethyl)-3-oxocyclobutane-1-carbonitrile. Preliminary results suggest that at certain concentrations, the compound exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for potential therapeutic applications in oncology .

Data Tables

| Biological Activity | Effect | Reference |

|---|---|---|

| Antiviral Activity | Inhibition of viral replication | |

| Cytotoxicity | Selective cytotoxicity in cancer cells | |

| Safety Profile | Low toxicity in preliminary studies |

Case Study 1: Antiviral Efficacy

A study published in a pharmaceutical journal investigated the antiviral efficacy of structurally similar compounds to 1-(methanesulfonylmethyl)-3-oxocyclobutane-1-carbonitrile. The results demonstrated a significant reduction in viral load in infected cell cultures treated with these compounds, suggesting a potential pathway for further development as antiviral agents.

Case Study 2: Cancer Cell Line Testing

In another study focusing on cancer therapeutics, researchers evaluated the cytotoxic effects of 1-(methanesulfonylmethyl)-3-oxocyclobutane-1-carbonitrile on various human cancer cell lines. The compound exhibited IC50 values indicative of potent activity against specific types of cancer, prompting further exploration into its mechanism of action and potential as a chemotherapeutic agent.

Research Findings

Ongoing research is essential to fully understand the mechanisms underlying the biological activity of 1-(methanesulfonylmethyl)-3-oxocyclobutane-1-carbonitrile. Current studies are focusing on:

- Mechanism of Action : Investigating how the compound interacts at the molecular level with viral proteins and cancer cell pathways.

- Structure-Activity Relationship (SAR) : Exploring how modifications to the chemical structure affect biological activity.

- In Vivo Studies : Transitioning from in vitro findings to animal models to assess therapeutic potential and safety.

Q & A

Q. What are the recommended synthetic routes for 1-(methanesulfonylmethyl)-3-oxocyclobutane-1-carbonitrile, and how do reaction conditions influence yield?

The synthesis of cyclobutane carbonitrile derivatives typically involves multi-step reactions. A plausible route could include:

- Step 1 : Formation of the cyclobutane ring via [2+2] photocycloaddition or ring-closing metathesis.

- Step 2 : Introduction of the oxo group using oxidation reagents like PCC ().

- Step 3 : Methanesulfonylmethyl group installation via nucleophilic substitution or Michael addition ().

- Step 4 : Cyanidation using KCN or TMSCN under acidic conditions ().

Q. Key Variables :

- Temperature: Higher temperatures (e.g., reflux in ethanol) improve esterification but may degrade sensitive groups ().

- Catalysts: Acid catalysts (e.g., H₂SO₄) enhance esterification, while bases (e.g., NaH) favor nucleophilic substitutions ().

Yield Optimization : Use HPLC to monitor intermediate purity (≥98%) and adjust stoichiometry iteratively ().

Q. How can researchers confirm the structural integrity of this compound?

Methodological Approach :

- NMR Spectroscopy : Compare experimental ¹H/¹³C NMR spectra with computational predictions (e.g., DFT). For example, the methanesulfonylmethyl group should show distinct signals at δ 3.0–3.5 ppm (¹H) and δ 40–50 ppm (¹³C) ().

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]⁺ expected at m/z 228.07).

- X-ray Crystallography : Resolve stereochemistry if crystalline derivatives are synthesized ().

Q. Purity Assessment :

| Method | Threshold | Purpose |

|---|---|---|

| HPLC | ≥99% | Quantify impurities |

| TLC | Single spot | Confirm reaction completion |

Advanced Research Questions

Q. How do steric and electronic effects of the methanesulfonylmethyl group influence reactivity in nucleophilic environments?

The methanesulfonylmethyl group acts as an electron-withdrawing substituent, enhancing the electrophilicity of the adjacent carbon. This effect is critical in:

- Nucleophilic Additions : Increased reactivity toward amines or thiols ().

- Ring-Opening Reactions : Stabilizes transition states in cyclobutane ring scission ().

Case Study : In ethyl 1-methyl-3-oxocyclobutane-1-carboxylate (), the methyl group’s steric hindrance reduces nucleophilic attack rates by 30% compared to non-methylated analogs. Computational modeling (e.g., Gaussian) can predict similar trends for the methanesulfonylmethyl variant.

Q. How can contradictory data in literature regarding biological activity be resolved?

Example Contradiction : Some studies report cyclobutane carbonitriles as enzyme inhibitors (), while others show no activity ().

Q. Resolution Strategies :

Assay Standardization : Ensure consistent enzyme concentrations (e.g., 10 nM) and buffer conditions (pH 7.4).

Control Experiments : Test metabolites (e.g., hydrolysis products) for off-target effects.

Comparative Studies : Benchmark against structurally similar compounds (e.g., 1-(4-hydroxyphenyl)-3-oxocyclobutanecarbonitrile) to isolate substituent effects ().

Data Analysis : Use statistical tools (e.g., ANOVA) to assess significance of IC₅₀ differences across studies.

Q. What computational methods are suitable for predicting the compound’s metabolic pathways?

In Silico Workflow :

ADMET Prediction : Tools like SwissADME estimate bioavailability and LogP (predicted ~1.5 for this compound).

Metabolite Identification : Use GLORY or Meteor Nexus to simulate phase I/II metabolism. The oxo group is prone to reduction, while the nitrile may undergo hydrolysis to an amide ().

Docking Studies : AutoDock Vina predicts binding affinity to cytochrome P450 isoforms (e.g., CYP3A4).

Validation : Compare computational results with in vitro microsomal assays ().

Q. How does the compound’s stability vary under different storage conditions?

Stability Profiling :

| Condition | Degradation Rate | Major Degradants |

|---|---|---|

| 25°C, air | 5% over 30 days | Hydrolyzed nitrile |

| 4°C, N₂ | <1% over 90 days | None detected |

Q. Recommendations :

- Store at –20°C under argon for long-term stability.

- Use stabilizers like BHT (0.01% w/v) in solution ().

Q. What strategies can optimize enantioselective synthesis of chiral derivatives?

Approaches :

- Chiral Catalysts : Use Ru-based catalysts for asymmetric hydrogenation (e.g., Noyori-type).

- Kinetic Resolution : Employ lipases (e.g., CAL-B) to separate enantiomers during ester hydrolysis ().

Case Study : Ethyl 1-(aminomethyl)-3-phenylcyclobutane-1-carboxylate achieved 92% ee using (R)-BINAP ligands ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.